8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
This compound features a spiro[4.5]decane core with a unique heteroatom arrangement: one oxygen atom (1-oxa), one sulfur atom (4-thia), and a nitrogen atom at position 6. The isobutoxy moiety introduces lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
8-[4-(2-methylpropoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-14(2)13-21-15-3-5-16(6-4-15)24(19,20)18-9-7-17(8-10-18)22-11-12-23-17/h3-6,14H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIJOANYUVFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death. This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases.
Mode of Action
8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane acts as an inhibitor of RIPK1. The compound’s benzyl groups are inserted into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136. This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway.
Biochemical Pathways
By inhibiting RIPK1, 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane affects the necroptosis signaling pathway. This pathway involves the activation of necroptosis by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). The downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents.
Result of Action
The inhibition of RIPK1 by 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane leads to the disruption of the necroptosis signaling pathway. This disruption can prevent the occurrence of necroptosis, potentially alleviating the symptoms of diseases associated with this form of cell death.
Biological Activity
8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a spirocyclic structure that includes a sulfonyl group and an ether linkage, contributing to its diverse biological interactions. The molecular formula is with a molecular weight of approximately 303.40 g/mol.
Biological Activity Overview
The biological activity of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has been evaluated in various studies, focusing on its potential therapeutic effects:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonyl group can enhance the lipophilicity and membrane permeability, potentially leading to increased efficacy against bacterial strains.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways.
Anticancer Potential
Preliminary data suggest that 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane may induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through oxidative stress pathways and disruption of cellular homeostasis.
Case Studies
-
Case Study 1: Antimicrobial Testing
- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed, measuring inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
-
Case Study 2: Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory effects in a murine model.
- Method : Mice were treated with varying doses of the compound prior to LPS administration.
- Results : A dose-dependent reduction in TNF-alpha levels was noted, supporting its anti-inflammatory potential.
-
Case Study 3: Cancer Cell Line Studies
- Objective : To investigate cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was performed to determine cell viability post-treatment.
- Results : The compound exhibited significant cytotoxicity at concentrations above 10 µM, with IC50 values indicating strong potential for further development.
The biological activities of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane are likely attributed to:
- Interaction with Enzymatic Pathways : The sulfonyl group may interact with key enzymes involved in inflammation and cell proliferation.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares structural features, biological activities, and synthesis routes of the target compound with key analogs:
Key Observations:
- Heteroatom Arrangement : The 1-oxa-4-thia core in the target compound distinguishes it from analogs like Spiperone (1,3,8-triaza) or 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Sulfur's larger atomic radius may enhance conformational rigidity compared to oxygen analogs .
- Substituent Impact : The 4-isobutoxyphenylsulfonyl group provides steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methoxy in ) or polar groups (e.g., sulfonamides in ).
Physicochemical Properties
- Stability : The 4-thia substitution may confer metabolic resistance compared to 1,4-dioxa analogs (e.g., ), though oxidative degradation of sulfur remains a concern .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
